6-Fluoro-4-iodo-3-methylisoquinoline
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Overview
Description
6-Fluoro-4-iodo-3-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their nitrogen-containing aromatic ring structure, which is fused with a benzene ring. The presence of fluorine and iodine atoms in the compound adds unique chemical properties, making it of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-iodo-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a fluorinated benzene derivative.
Cyclization Reaction: The fluorinated benzene derivative undergoes cyclization in the presence of a suitable catalyst, such as palladium or copper, to form the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-iodo-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Cross-Coupling: Palladium or nickel catalysts are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
6-Fluoro-4-iodo-3-methylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-iodo-3-methylisoquinoline involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with proteins, enzymes, or other biomolecules, leading to modulation of their activity. The compound can also participate in electron transfer processes, affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar in structure but with a hydroxyl group instead of an iodine atom.
5,6,8-Trifluoroquinoline: Contains multiple fluorine atoms and a quinoline ring.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Features a trifluoromethyl group and multiple fluorine atoms.
Uniqueness
6-Fluoro-4-iodo-3-methylisoquinoline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties.
Properties
Molecular Formula |
C10H7FIN |
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Molecular Weight |
287.07 g/mol |
IUPAC Name |
6-fluoro-4-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-10(12)9-4-8(11)3-2-7(9)5-13-6/h2-5H,1H3 |
InChI Key |
MVVFLIOBTYGGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=C1I)F |
Origin of Product |
United States |
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